N-(6-acetamidopyridin-2-yl)prop-2-enamide
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Overview
Description
N-(6-acetamidopyridin-2-yl)prop-2-enamide is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . It is also known by its IUPAC name, N-(6-acetamidopyridin-2-yl)acrylamide . This compound is characterized by the presence of an acetamido group attached to a pyridine ring, which is further connected to a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidopyridin-2-yl)prop-2-enamide typically involves the reaction of 2,6-diaminopyridine with acetic anhydride to form 6-acetamidopyridine. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidopyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(6-acetamidopyridin-2-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-acetamidopyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(6-acetamidopyridin-2-yl)acrylamide: Similar structure but different functional groups.
2,6-diaminopyridine: Precursor in the synthesis of N-(6-acetamidopyridin-2-yl)prop-2-enamide.
Acrylamide: Shares the prop-2-enamide moiety but lacks the pyridine ring.
Uniqueness
This compound is unique due to its combination of an acetamido group, a pyridine ring, and a prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(6-acetamidopyridin-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-10(15)13-9-6-4-5-8(12-9)11-7(2)14/h3-6H,1H2,2H3,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSKVFNOISDAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864916-61-0 |
Source
|
Record name | N-(6-acetamidopyridin-2-yl)prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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